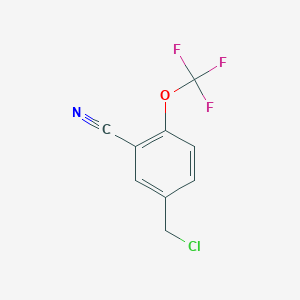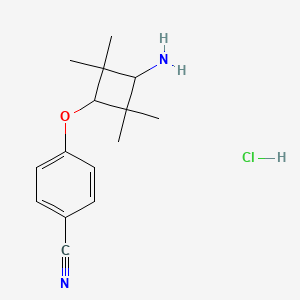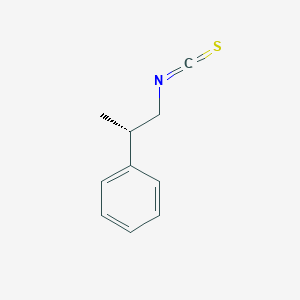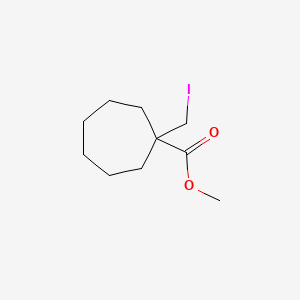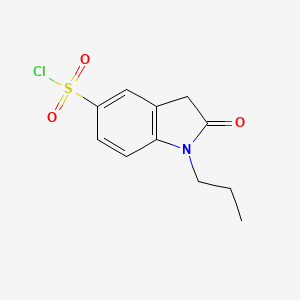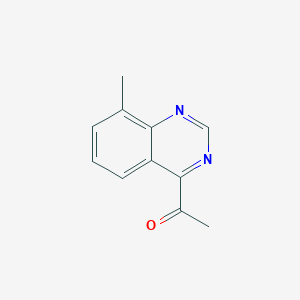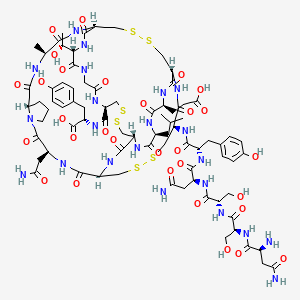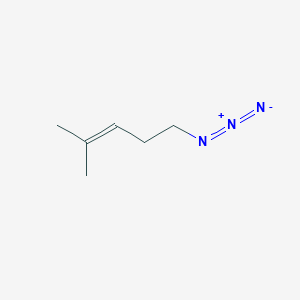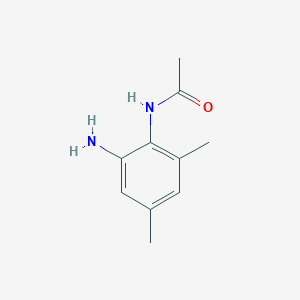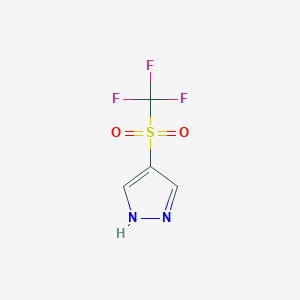
4-trifluoromethanesulfonyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethanesulfonyl-1H-pyrazole is a chemical compound characterized by the presence of a trifluoromethanesulfonyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-trifluoromethanesulfonyl-1H-pyrazole typically involves the reaction of pyrazole with trifluoromethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethanesulfonyl-1H-pyrazole can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
4-Trifluoromethanesulfonyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound may be used in the study of biological systems and processes.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-trifluoromethanesulfonyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group can influence the reactivity and stability of the pyrazole ring, leading to various biological and chemical effects.
Comparison with Similar Compounds
4-Trifluoromethanesulfonyl-1H-pyrazole can be compared with other similar compounds, such as 4-trifluoromethyl-1H-pyrazole and 4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1-trifluoromethanesulfonyl-1H-pyrazole. These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C4H3F3N2O2S |
|---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
4-(trifluoromethylsulfonyl)-1H-pyrazole |
InChI |
InChI=1S/C4H3F3N2O2S/c5-4(6,7)12(10,11)3-1-8-9-2-3/h1-2H,(H,8,9) |
InChI Key |
FUEKTINWAIYZQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B15361174.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-m-tolylamino-propionamide](/img/structure/B15361175.png)
